2-Pyrrolidineethanol, (R)-
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Overview
Description
2-Pyrrolidineethanol, ®-, also known as ®-2-(2-Hydroxyethyl)pyrrolidine, is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is a colorless liquid that is soluble in water and many organic solvents . This compound is used in various applications, including as a chiral ligand in catalysis and as a surfactant component .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pyrrolidineethanol, ®-, can be synthesized through the hydroxyalkylation reaction of pyrrolidine. In an inert atmosphere, pyrrolidine is dissolved in a solvent such as toluene, and a basic metal salt like potassium carbonate is added as a catalyst. An alkyl halide, such as ethyl chloride, is then introduced, and the reaction is carried out at an appropriate temperature, typically around 50°C .
Industrial Production Methods
The industrial production of 2-Pyrrolidineethanol, ®-, involves a similar process but on a larger scale. The reaction conditions are optimized for mass production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidineethanol, ®-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Pyrrolidineethanol, ®-, has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyrrolidineethanol, ®-, involves its interaction with specific molecular targets and pathways. As a chiral ligand, it can form complexes with metal ions, facilitating various catalytic processes. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and physiological responses .
Comparison with Similar Compounds
2-Pyrrolidineethanol, ®-, can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A lactam derivative with different reactivity and applications.
Pyrrolidine-2,5-diones: Compounds with additional functional groups that influence their chemical behavior and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative used in asymmetric synthesis.
These compounds share the pyrrolidine ring structure but differ in their functional groups and specific applications, highlighting the uniqueness of 2-Pyrrolidineethanol, ®-, in various fields .
Properties
IUPAC Name |
2-[(2R)-pyrrolidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVADSBLRIAIB-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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